2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Overview
Description
“2-Chloro-6-fluoro-3-methoxyphenylboronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds, and potential bacterial mutagens .
Molecular Structure Analysis
The molecular formula of “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” is C7H7BClFO3 . Its average mass is 204.391 Da and its monoisotopic mass is 204.016083 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 358.5±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.7±3.0 kJ/mol and a flash point of 170.6±30.7 °C .
Scientific Research Applications
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Suzuki-Miyaura Coupling Reaction
- Field : Organic Chemistry
- Application : This compound is used as a reactant in the Suzuki-Miyaura coupling reaction .
- Method : The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds .
- Results : The outcomes of this reaction can vary depending on the other reactants used. The reaction generally leads to the formation of biaryl compounds .
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Synthesis of Canthin-6-one Alkaloids
- Field : Medicinal Chemistry
- Application : This compound is used to synthesize canthin-6-one alkaloids .
- Method : The synthesis involves reacting “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” with 8-bromo-1,5-naphthyridin-2-one via Pd-catalyzed Suzuki coupling and Cu-catalyzed amidation reactions .
- Results : The result is the formation of canthin-6-one alkaloids .
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Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors
- Field : Neurochemistry
- Application : This compound is used in the preparation of functionally selective allosteric modulators of GABAA receptors .
- Method : The exact method of application is not specified, but it likely involves complex organic synthesis procedures .
- Results : The outcomes of this application are not specified .
-
Regioselective Suzuki Coupling
- Field : Organic Chemistry
- Application : This compound is used as a reactant in regioselective Suzuki coupling .
- Method : The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds .
- Results : The outcomes of this reaction can vary depending on the other reactants used. The reaction generally leads to the formation of biaryl compounds .
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Preparation of Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1
- Field : Medicinal Chemistry
- Application : This compound is used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
- Method : The exact method of application is not specified, but it likely involves complex organic synthesis procedures .
- Results : The outcomes of this application are not specified .
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Preparation of Boronic Esters
properties
IUPAC Name |
(2-chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNLKDIFHCCCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659369 | |
Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methoxyphenylboronic acid | |
CAS RN |
1072945-77-7 | |
Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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